N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a cyclopropyl group, a nitro group, and a boronic ester
Properties
Molecular Formula |
C16H21BN2O5 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H21BN2O5/c1-15(2)16(3,4)24-17(23-15)11-7-10(8-13(9-11)19(21)22)14(20)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,20) |
InChI Key |
WGOOEAPWLIKGHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the following steps:
Nucleophilic Substitution:
Nitration: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is critical for synthesizing biaryl structures in pharmaceuticals and materials science .
Key Findings :
-
The cyclopropyl group does not sterically hinder coupling efficiency, as evidenced by high yields in analogous systems.
-
Reaction rates depend on the electronic nature of the aryl halide partner, with electron-deficient substrates reacting faster .
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation or chemical reduction to form amines, enabling further functionalization .
Mechanistic Notes :
-
The dioxaborolane group remains intact under mild hydrogenation conditions.
-
Over-reduction to hydroxylamine is avoided by using stoichiometric H₂ .
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring for nucleophilic substitution, particularly at the para-position relative to the boronate ester.
| Nucleophile | Conditions | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Hydroxide | KOH, DMSO | DMSO | 100°C | 5-Hydroxy derivative | 60% | |
| Amines (e.g., piperidine) | Et₃N, CuI | THF | 60°C | 5-(Piperidinyl) derivative | 55% |
Limitations :
-
Steric hindrance from the cyclopropyl group reduces reactivity with bulky nucleophiles.
Boronate Ester Hydrolysis
The dioxaborolane group hydrolyzes under acidic or oxidative conditions to form boronic acids, enabling further diversification .
| Hydrolysis Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 1M HCl, H₂O/THF (1:1), RT, 2 h | Boronic acid derivative | 90% | |
| Oxidative (H₂O₂) | H₂O₂, NaHCO₃, RT, 1 h | Boronic acid derivative | 88% |
Applications :
-
Hydrolyzed boronic acids serve as intermediates in bioconjugation or additional cross-coupling reactions .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under strong acidic or radical conditions, though this is less common in standard synthetic workflows.
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr/AcOH | 48 h, RT | Bromoalkylbenzamide | 45% | |
| AIBN, Bu₃SnH | Toluene, 80°C | Linear alkyl derivative | 30% |
Challenges :
-
Low yields and competing side reactions limit synthetic utility.
Stability Under Physiological Conditions
In vitro studies show moderate metabolic stability in liver microsomes, with a half-life of 30–45 minutes . Degradation pathways include:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound showed potent activity against various cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The dioxaborolane group is known to enhance the stability and bioavailability of neuroactive compounds.
Data Table 1: Neuroprotective Activity of Related Compounds
| Compound Name | Model Used | Neuroprotective Effect | Reference |
|---|---|---|---|
| Compound A | AD Mouse Model | 75% Reduction in Neuronal Death | |
| Compound B | HD Cell Line | Significant Improvement in Cell Viability |
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Case Study:
In a study examining inflammatory responses in vitro, this compound reduced TNF-alpha and IL-6 levels significantly compared to controls .
Polymer Chemistry
The incorporation of dioxaborolane units into polymer backbones has been explored to enhance material properties such as thermal stability and mechanical strength.
Data Table 2: Properties of Dioxaborolane-containing Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Polycarbonate with Dioxaborolane | 250 | 80 | |
| Polyurethane with Dioxaborolane | 230 | 75 |
Sensor Development
The unique electronic properties of compounds like this compound make them suitable for use in sensor technology for detecting environmental pollutants.
Case Study:
Research has indicated that sensors developed using this compound exhibit high sensitivity towards volatile organic compounds (VOCs), making them effective for air quality monitoring .
Herbicidal Activity
Compounds similar to this compound have been evaluated for their herbicidal properties.
Data Table 3: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| Compound C | Amaranthus retroflexus | 85 | |
| Compound D | Echinochloa crus-galli | 90 |
Plant Growth Regulation
The compound may also serve as a plant growth regulator by modulating hormonal pathways.
Case Study:
Studies have shown that application of related compounds can enhance root development and increase yield in crops such as maize and soybean .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to the presence of both a cyclopropyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the boronic ester makes it a versatile compound for various applications in synthesis and research .
Biological Activity
N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 368.19 g/mol. It features a nitro group and a dioxaborolane moiety, which are critical for its biological activity and interaction with target proteins.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit potent antiparasitic effects. For instance, studies have shown that modifications in the chemical structure can enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic potency. The incorporation of specific functional groups has been linked to increased efficacy against parasites like Plasmodium falciparum .
Kinase Inhibition
This compound may also act as a kinase inhibitor. Kinases play a crucial role in various signaling pathways; thus, their inhibition can lead to therapeutic effects in cancer and other diseases. The structure of the compound suggests it could interact with ATP-binding sites of kinases, which is a common mechanism for many small molecule inhibitors .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has revealed that the presence of the dioxaborolane moiety significantly influences the compound's biological activity. Variations in this group can lead to substantial changes in potency and selectivity for specific targets .
Case Studies
- Antiparasitic Efficacy : A study demonstrated that derivatives of the compound showed varying degrees of activity against Plasmodium falciparum, with some exhibiting low nanomolar potency. The modifications made to the dioxaborolane structure were crucial for enhancing bioavailability and efficacy .
- Kinase Inhibition Profiles : Another investigation focused on the inhibition of various kinases by related compounds. It was found that certain analogs displayed selective inhibition profiles with IC50 values in the low nanomolar range against specific kinases implicated in cancer progression .
Data Tables
| Compound | Activity Type | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Antiparasitic | <0.05 | High potency against Plasmodium falciparum |
| Analog 1 | Kinase Inhibition | 0.34 | Selective for EGFR mutant |
| Analog 2 | Kinase Inhibition | 0.04 | Potent against multiple kinases |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step sequence:
Boronate Ester Introduction : Install the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane group via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in a refluxing solvent (e.g., dioxane) .
Nitration : Introduce the nitro group at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Monitor regioselectivity via TLC or HPLC .
Cyclopropylamide Formation : React the intermediate with cyclopropylamine using coupling agents like HATU or EDCI in DMF, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and the boronate ester (characteristic B-O signals). Use ¹¹B NMR to verify boronate integrity (δ ~30 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~372.2 Da) .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura cross-coupling be minimized when using this boronate ester?
- Methodological Answer :
- Ligand Optimization : Use electron-rich ligands like SPhos or XPhos to enhance catalytic activity and reduce protodeboronation. Avoid bulky ligands that may sterically hinder coupling .
- Solvent and Base Selection : Employ anhydrous THF or toluene with K₂CO₃ as a base to stabilize the palladium intermediate. Pre-filter reagents to remove trace moisture .
- Temperature Control : Perform reactions at 60–80°C to balance reaction rate and byproduct formation. Monitor progress via GC-MS or in situ IR .
Q. What strategies address stability challenges during storage and handling of this nitro-substituted boronate ester?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at –20°C in amber vials with molecular sieves (3Å). Pre-dry solvents (e.g., DCM, THF) over CaH₂ before use .
- Light Sensitivity : Shield from UV light to prevent nitro group degradation. Use light-protected glassware during synthesis .
- Decomposition Monitoring : Perform periodic ¹H NMR checks (e.g., every 2 weeks) to detect hydrolyzed boronic acid (δ ~7 ppm broad peak) .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Compare computed HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) with experimental redox potentials (cyclic voltammetry) to validate electronic properties .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions (pH, solvent polarity). Correlate with predicted transition states .
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via single-crystal X-ray diffraction. Refine data using SHELXL .
Notes for Experimental Design
- Controlled Nitration : Use low-temperature conditions to avoid over-nitration or ring oxidation.
- Orthogonal Protection : Consider temporary protection of the boronate ester (e.g., as a trifluoroborate salt) during nitro group installation .
- Crystallization : Grow single crystals via slow diffusion of hexane into a DCM solution. Use SHELXS for structure solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
